
4-tert-Butylbenzoyl chloride
Overview
Description
4-tert-Butylbenzoyl chloride (CAS: 1710-98-1) is an aromatic acyl chloride characterized by a benzoyl group (C₆H₅COCl) substituted with a bulky tert-butyl group at the para position. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 196.67 g/mol . It exists as a colorless to pale yellow liquid with a boiling point of 135°C at 20 mmHg and a density of 1.007 g/cm³ .
The tert-butyl group introduces significant steric hindrance, which reduces electrophilicity at the carbonyl carbon compared to unsubstituted benzoyl chloride. However, this steric effect enhances selectivity in reactions with nucleophiles, making it valuable in synthesizing sterically demanding derivatives . It is widely used as an acylating agent in organic synthesis, particularly for preparing esters, amides, and aromatic ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include steps such as distillation under reduced pressure to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butylbenzoic acid.
Friedel-Crafts Acylation: It can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Aluminum chloride, iron(III) chloride.
Solvents: Dichloromethane, toluene.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
Scientific Research Applications
Organic Synthesis
4-tert-Butylbenzoyl chloride is primarily utilized as a reactant in organic synthesis. Its applications include:
- Friedel-Crafts Acylation : It is used in Friedel-Crafts acylation reactions to synthesize complex organic molecules. For instance, studies have shown that it can react with mesitylene under aluminum chloride catalysis, leading to the formation of various aromatic compounds .
- Preparation of Multi-branched Structures : This compound serves as a precursor for synthesizing multi-branched structures based on triphenylamine, which are utilized for enhanced two-photon absorption applications in photonic devices .
Pharmaceutical Applications
Research has identified potential pharmaceutical applications for this compound:
- Anticancer Activity : A study investigated the anticancer properties of derivatives of this compound, specifically N-(4-t-butylbenzoyl)-N'-phenylthiourea, which showed promising activity against breast and cervical cancer cell lines .
Agricultural Chemistry
In the agricultural sector, this compound has been explored for its efficacy in pest control:
- Pesticide Development : The compound has been studied for its role in synthesizing various pesticide intermediates. Research on 4-tert-butylbenzamides demonstrated their preventive activity against rice blast disease caused by Pyricularia oryzae, highlighting its potential utility in crop protection .
Material Science
The compound also finds applications in material science:
- Synthesis of Advanced Materials : It is involved in the preparation of advanced materials such as 9,9'-spirobifluorene-bridged bipolar systems containing oxadiazole-conjugated oligoaryl and triarylamine moieties. These materials are significant for developing organic light-emitting diodes (OLEDs) and other electronic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Structural and Physical Properties
Reactivity and Selectivity
Electrophilicity :
- Unsubstituted benzoyl chloride exhibits higher electrophilicity due to the absence of steric hindrance. In contrast, the tert-butyl group in This compound reduces reaction rates but improves selectivity in sterically crowded environments .
- 4-Pentylbenzoyl chloride and other 4-alkyl derivatives show intermediate reactivity, with longer alkyl chains (e.g., decyl) further reducing yields due to synthetic challenges .
Synthetic Utility :
Biological Activity
4-tert-Butylbenzoyl chloride (CAS: 1710-98-1) is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article delves into its biological activities, synthesis, and potential applications based on recent studies.
This compound has the following chemical identifiers:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃ClO |
Molecular Weight | 196.67 g/mol |
IUPAC Name | This compound |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(Cl)=O |
Boiling Point | 135 °C (20 mmHg) |
Density | 1 g/cm³ |
This compound is known for its reactivity, particularly its hydrolysis in aqueous environments, which can lead to the release of hydrochloric acid and other byproducts .
Synthesis and Applications
This compound is primarily used in organic synthesis. It serves as a reagent for the preparation of various biologically active compounds, including:
- Thymidine Derivatives : It has been utilized in synthesizing modified thymidine compounds that exhibit antibacterial properties against E. coli through molecular docking studies. These derivatives showed significant binding affinities to bacterial proteins, indicating their potential as therapeutic agents .
- Anticancer Agents : Research has demonstrated that derivatives of this compound possess anticancer activities. Specifically, studies on N-(4-t-butylbenzoyl)-N'-phenylthiourea have shown efficacy against breast and cervical cancer cell lines, suggesting a promising avenue for cancer treatment .
Antibacterial Activity
Recent studies have focused on the antibacterial properties of compounds derived from this compound. For instance, synthesized thymidine derivatives were evaluated for their effectiveness against E. coli, showing promising results in inhibiting bacterial growth through specific interactions with bacterial proteins .
Anticancer Activity
The anticancer potential of derivatives such as N-(4-t-butylbenzoyl)-N'-phenylthiourea has been explored extensively. These compounds demonstrated cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. The findings suggest that modifications to the benzoyl moiety can enhance biological activity and selectivity towards cancer cells .
Case Studies
- Thymidine Derivatives Against E. coli : A study synthesized several thymidine derivatives using this compound and assessed their binding affinities through molecular docking simulations. The results indicated that specific substitutions could significantly enhance antibacterial activity .
- Anticancer Studies : Research conducted on N-(4-t-butylbenzoyl)-N'-phenylthiourea revealed its ability to induce apoptosis in breast cancer cells through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Safety and Handling
Due to its reactive nature, this compound poses several health hazards:
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structure of 4-tert-butylbenzoyl chloride?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to identify characteristic peaks (e.g., tert-butyl group at δ ~1.3 ppm for H and ~30 ppm for C, and benzoyl chloride carbonyl at δ ~170 ppm for C) .
- IR Spectroscopy : Detect the C=O stretching vibration of the acyl chloride group at ~1770–1810 cm .
- Mass Spectrometry : Confirm molecular ion peaks (m/z 196.67 for [M]) using electron ionization, referencing databases like NIST .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize spills with dry sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic reactions .
- Storage : Store in airtight containers at 2–8°C, away from moisture, bases, and oxidizing agents .
Q. How can researchers optimize synthesis yields of this compound derivatives?
- Methodological Answer :
- Reaction Solvents : Use anhydrous dichloromethane or toluene to minimize hydrolysis of the acyl chloride group.
- Catalyst Selection : For Friedel-Crafts reactions, employ Lewis acids like AlCl or FeCl at controlled concentrations (e.g., 0.1–0.5 eq.) to avoid over-acylation .
Q. What are the key physicochemical properties influencing experimental design with this compound?
- Methodological Answer :
Q. How should researchers assess compatibility with common reagents?
- Methodological Answer :
- Incompatible Reagents : Strong bases (e.g., NaOH) cause rapid hydrolysis; oxidizing agents (e.g., HNO) may lead to violent reactions .
- Compatibility Testing : Conduct small-scale stability tests under intended reaction conditions (e.g., monitor by TLC or in situ IR).
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of TiCl/FeCl in arylalkylation reactions involving this compound?
- Methodological Answer :
- Electrophilic Activation : TiCl polarizes the acyl chloride group, enhancing electrophilicity for nucleophilic attack by aromatic substrates .
- Kinetic Studies : Monitor reaction progress via F NMR (if using fluorinated analogs) or quenching experiments to identify intermediates .
Q. How can contradictory data on reaction yields in Friedel-Crafts acylations be resolved?
- Methodological Answer :
- Variable Control : Compare substrate electronic effects (e.g., electron-rich vs. -poor aromatics) and catalyst loadings .
- Contradiction Analysis : Replicate conflicting studies under standardized conditions (e.g., 25°C, anhydrous DCM) to isolate variables like moisture or impurities .
Q. What strategies mitigate hydrolysis during long-term storage or extended reactions?
- Methodological Answer :
- Stabilizers : Add molecular sieves (3Å) or desiccants to reaction mixtures.
- Inert Atmosphere : Use argon or nitrogen blankets in Schlenk lines for moisture-sensitive steps .
Q. How does steric hindrance from the tert-butyl group influence regioselectivity in nucleophilic substitutions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map steric and electronic landscapes (e.g., using Gaussian or ORCA).
- Experimental Probes : Compare reaction rates with less-hindered analogs (e.g., benzoyl chloride) under identical conditions .
Q. What advanced spectroscopic methods can resolve ambiguities in byproduct identification?
Properties
IUPAC Name |
4-tert-butylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLMYNASWOULQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061903 | |
Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
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Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear very slightly yellow liquid; [Acros Organics MSDS] | |
Record name | 4-tert-Butylbenzoyl chloride | |
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CAS No. |
1710-98-1 | |
Record name | 4-tert-Butylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1710-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001710981 | |
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Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |
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Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
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Record name | 4-tert-butylbenzoyl chloride | |
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Record name | 4-tert-Butylbenzoyl chloride | |
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Synthesis routes and methods
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